5-Amino-n-butyl-2-(p-tolyloxy)benzamide
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Overview
Description
5-Amino-n-butyl-2-(p-tolyloxy)benzamide is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of benzamide, featuring an amino group, a butyl chain, and a p-tolyloxy group attached to the benzene ring. This compound has been studied for its anti-inflammatory properties and potential use in various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-n-butyl-2-(p-tolyloxy)benzamide typically involves the following steps:
Nitration: The starting material, 2-(p-tolyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-n-butyl-2-(p-tolyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Amino-n-butyl-2-(p-tolyloxy)benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Investigated for its anti-inflammatory properties and potential as a therapeutic agent.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Pharmacology: Explored for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 5-Amino-n-butyl-2-(p-tolyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-n-butyl-2-(2-propynyloxy)benzamide: Another derivative of benzamide with similar structural features but different substituents.
5-Amino-n-butyl-2-cyclohexyloxy-benzamide: A compound with a cyclohexyloxy group instead of a p-tolyloxy group.
5-Amino-n-butyl-2-phenoxy-benzamide: A derivative with a phenoxy group attached to the benzene ring.
Uniqueness
5-Amino-n-butyl-2-(p-tolyloxy)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its p-tolyloxy group may influence its binding affinity and selectivity towards specific molecular targets .
Properties
CAS No. |
515875-77-1 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-amino-N-butyl-2-(4-methylphenoxy)benzamide |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-11-20-18(21)16-12-14(19)7-10-17(16)22-15-8-5-13(2)6-9-15/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) |
InChI Key |
KKSOWOKLNBDMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
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